

Chemical structure and properties of 4-Hydroxyglucobrassicin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Hydroxyglucobrassicin**

Cat. No.: **B1241320**

[Get Quote](#)

4-Hydroxyglucobrassicin: A Technical Guide for Researchers

An in-depth exploration of the chemical structure, properties, and biological significance of **4-Hydroxyglucobrassicin**, a key indole glucosinolate.

This technical guide provides a comprehensive overview of **4-Hydroxyglucobrassicin**, an important secondary metabolite found in cruciferous plants. Tailored for researchers, scientists, and drug development professionals, this document delves into its chemical architecture, physicochemical properties, and multifaceted biological roles. Detailed experimental protocols for extraction and analysis are provided, alongside visualizations of its metabolic and signaling pathways to facilitate a deeper understanding and further investigation of this potent phytochemical.

Chemical Structure and Identification

4-Hydroxyglucobrassicin, a member of the indole glucosinolate family, is characterized by an indole ring hydroxylated at the fourth position.^[1] This structural feature distinguishes it from its more common counterpart, glucobrassicin.^[2] Glucosinolates are a class of organic compounds containing sulfur and nitrogen and are derived from glucose and an amino acid.^[3]

Table 1: Chemical Identifiers of **4-Hydroxyglucobrassicin**

Identifier	Value
IUPAC Name	[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(4-hydroxy-1H-indol-3-yl)-N-sulfooxyethanimidothioate[4]
CAS Number	83327-20-2[4]
Molecular Formula	C16H20N2O10S2[4]
SMILES	C1=CC2=C(C(=C1)O)C(=CN2)CC(=NOS(=O)(=O)O)S[C@H]3--INVALID-LINK--CO)O)O">C@@HO[4]
InChI Key	CSMYCLLHRFFFGLG-IRHMCKRBSA-N[5]

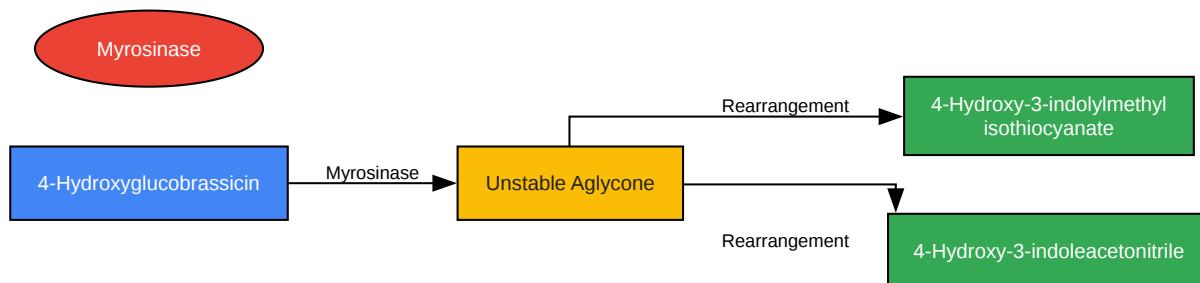
Physicochemical Properties

The physicochemical properties of **4-Hydroxyglucobrassicin** are crucial for its extraction, analysis, and biological activity. It is classified as an alkylglucosinolate and is known to be slightly soluble in water and a very strong acidic compound.[3]

Table 2: Physicochemical Properties of **4-Hydroxyglucobrassicin**

Property	Value
Average Molecular Weight	464.467 g/mol [3]
Monoisotopic Molecular Weight	464.05593625 Da[3]
Water Solubility (Predicted)	2.61 g/L[3]
logP (Predicted)	-1.1[3]
pKa (Predicted)	-1.4[3]
Appearance	Powder[5]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[5]
Storage	Desiccate at -20°C[5]

Biological Significance and Activity


4-Hydroxyglucobrassicin plays a significant role in plant defense and has garnered interest for its potential health benefits in humans.

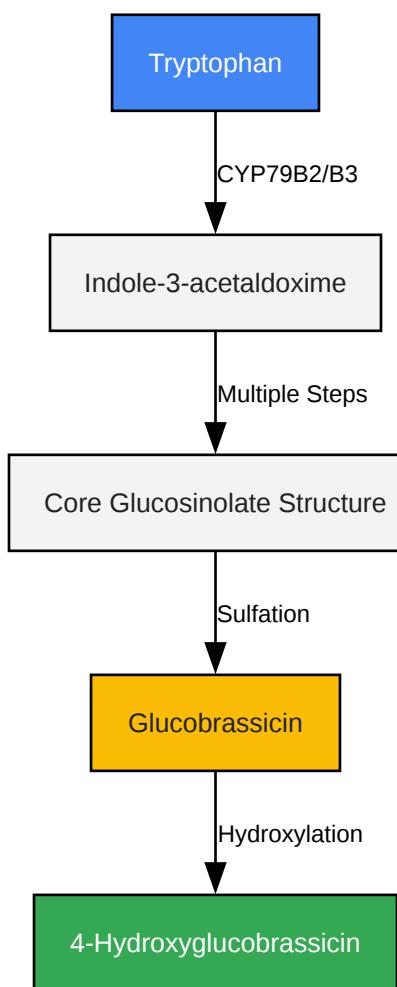
Role in Plant Defense

As a phytoalexin, **4-Hydroxyglucobrassicin** is involved in the innate immune response of plants.^[6] Its accumulation can be induced by various stressors, including wounding and pathogen attack. The biosynthesis of indole glucosinolates, including **4-hydroxyglucobrassicin**, is regulated by complex signaling pathways involving jasmonic acid (JA), ethylene (ET), and reactive oxygen species (ROS).^[7]

Myrosinase-Mediated Degradation and Bioactive Products

Upon tissue damage, **4-Hydroxyglucobrassicin** comes into contact with the enzyme myrosinase, which hydrolyzes the thioglucoside bond. This enzymatic degradation leads to the formation of an unstable aglycone, which can then rearrange to form various bioactive compounds, including isothiocyanates and nitriles. These breakdown products are largely responsible for the biological activities attributed to glucosinolates.

[Click to download full resolution via product page](#)


Myrosinase-mediated degradation of **4-Hydroxyglucobrassicin**.

Potential Health Benefits

The degradation products of **4-Hydroxyglucobrassicin**, like other indole glucosinolates, are being investigated for their potential cancer-preventive properties.^[8] These compounds can induce phase II detoxification enzymes, such as quinone reductase, which help protect cells from carcinogens.^[3]

Biosynthesis

The biosynthesis of **4-Hydroxyglucobrassicin** originates from the amino acid tryptophan. A series of enzymatic reactions, primarily involving cytochrome P450 enzymes, converts tryptophan into the core glucosinolate structure, which is then hydroxylated to form **4-Hydroxyglucobrassicin**.

[Click to download full resolution via product page](#)

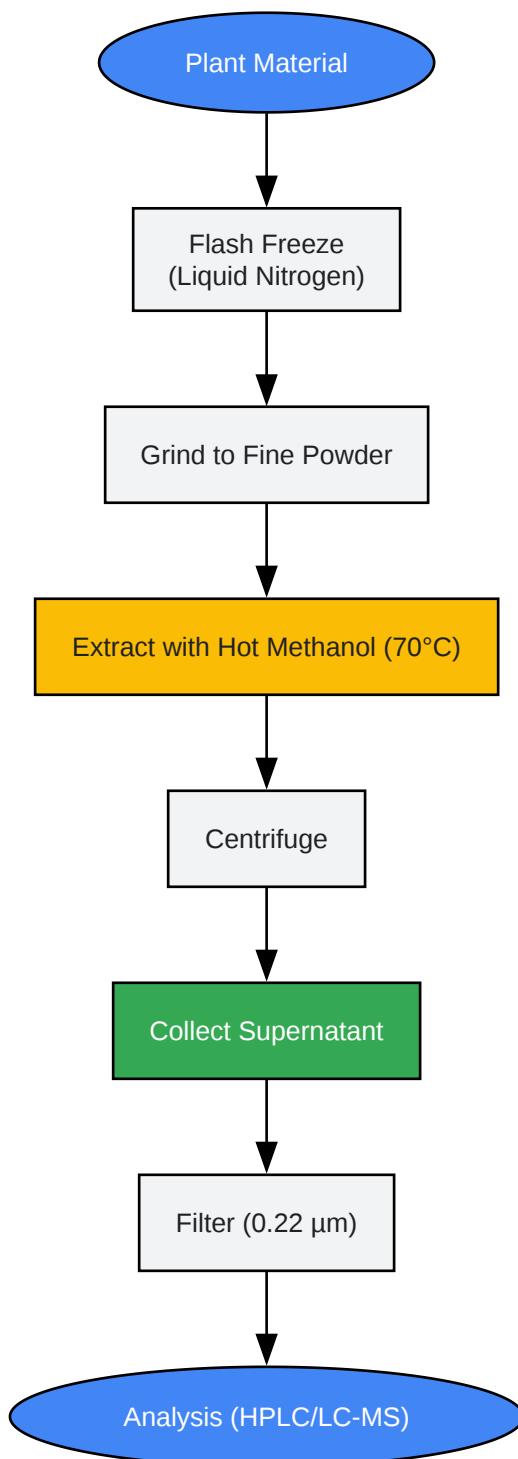
Biosynthesis of **4-Hydroxyglucobrassicin** from Tryptophan.

Experimental Protocols

Accurate and reliable methods for the extraction and quantification of **4-Hydroxyglucobrassicin** are essential for research.

Extraction of 4-Hydroxyglucobrassicin from Plant Material

This protocol outlines a common method for extracting glucosinolates from *Brassica* species.


Materials:

- Fresh or freeze-dried plant material
- Liquid nitrogen
- 70% (v/v) methanol, pre-heated to 70°C
- Centrifuge
- 0.22 µm syringe filters

Procedure:

- Immediately freeze fresh plant material in liquid nitrogen to deactivate myrosinase.
- Grind the frozen tissue into a fine powder.
- Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.
- Add 1 mL of pre-heated 70% methanol to the tube.
- Vortex immediately for 1 minute.
- Incubate at 70°C for 10 minutes, with intermittent vortexing.
- Centrifuge the extract at 15,000 x g for 15 minutes at 4°C.
- Carefully collect the supernatant.

- For enhanced recovery, the pellet can be re-extracted with another 0.5 mL of hot 70% methanol, and the supernatants combined.
- Filter the supernatant through a 0.22 μm syringe filter into an HPLC vial.

[Click to download full resolution via product page](#)

Workflow for the extraction of **4-Hydroxyglucobrassicin**.

Quantification by HPLC-UV

Instrumentation:

- HPLC system with a UV detector
- C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 μ m)

Chromatographic Conditions:

- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient: A typical gradient starts with a low percentage of B, increasing linearly over time to elute compounds of increasing hydrophobicity.
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 229 nm
- Injection Volume: 20 μ L

Quantification: Quantification is achieved by creating a calibration curve using a purified standard of **4-Hydroxyglucobrassicin** or a related indole glucosinolate with a known response factor.

Quantification by LC-MS/MS

For higher sensitivity and selectivity, LC-MS/MS is the preferred method.

Instrumentation:

- LC system coupled to a tandem mass spectrometer (e.g., triple quadrupole)

Chromatographic Conditions: Similar to HPLC-UV, but often with a UHPLC system for better resolution and faster analysis times.

Mass Spectrometry Parameters:

- Ionization Mode: Negative Electrospray Ionization (ESI-)
- Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for **4-Hydroxyglucobrassicin** would be monitored for quantification and confirmation. A common precursor ion for glucosinolates is $[M-H]^-$.

Synthesis

The total synthesis of **4-Hydroxyglucobrassicin** is a complex process. A key step involves the preparation of a protected intermediate, 4-benzyloxydesulfogluco
brassicin.^[3] The synthesis starts from 2-methyl-3-nitrophenol and proceeds through the formation of 4-benzyloxyindole and 4-benzyloxy-3-(2-nitrovinyl)indole. This intermediate can then be further reacted to introduce the thioglucose and sulfate moieties to yield the final product. Due to the instability of the 4-hydroxyindole moiety, protection strategies are crucial.^[3]

Conclusion

4-Hydroxyglucobrassicin is a significant indole glucosinolate with important roles in plant biology and potential applications in human health. This guide provides a foundational understanding of its chemical structure, properties, and biological activities. The detailed experimental protocols offer a starting point for researchers to accurately extract and quantify this compound, paving the way for further investigations into its mechanisms of action and therapeutic potential. The provided visualizations of its metabolic and biosynthetic pathways serve to illustrate the complex interplay of this molecule within biological systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]

- 2. Characterisation of aphid myrosinase and degradation studies of glucosinolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Syntheses in 4-hydroxyglucobrassicin : preparation of 4-benzyloxydesulfoglucobrassicin [gcirc.org]
- 4. benchchem.com [benchchem.com]
- 5. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Multiple indole glucosinolates and myrosinases defend *Arabidopsis* against *Tetranychus urticae* herbivory - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Chemical structure and properties of 4-Hydroxyglucobrassicin]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1241320#chemical-structure-and-properties-of-4-hydroxyglucobrassicin>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com